(1,2-diphenylethyl)(2-nitrobenzyl)amine
Description
(1,2-Diphenylethyl)(2-nitrobenzyl)amine is a secondary amine featuring a diphenylethyl backbone (two phenyl groups attached to an ethane chain) and a 2-nitrobenzyl substituent. This structural arrangement confers unique physicochemical and pharmacological properties. The diphenylethyl moiety is a common scaffold in bioactive molecules, particularly NMDA receptor antagonists and psychoactive substances, while the 2-nitrobenzyl group introduces photoresponsive or redox-active characteristics .
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]-1,2-diphenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-23(25)21-14-8-7-13-19(21)16-22-20(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,20,22H,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXPHWMGKXGHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogues and their biological activities:
Functional Differences and Mechanistic Insights
NMDA Receptor Affinity
- Ephenidine and diphenidine exhibit high NMDA receptor antagonism (Ki values in the nanomolar range), contributing to dissociative and anesthetic effects .
Photoresponsive Behavior
- Compounds with 2-nitrobenzyl groups (e.g., N-(2-nitrobenzyl)-N-phenylnitrous amide in ) undergo UV-induced cleavage, releasing NO radicals . This property is absent in non-nitro-substituted analogues like ephenidine or diphenidine.
Metabolic Stability
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